tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a tert-butyl ester group, an azepane ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-(azepan-1-ylsulfonyl)-2-oxopyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound with a tert-butyl ester group.
tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Contains a similar sulfonyl group and is used in similar research applications.
Uniqueness
tert-Butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate is unique due to its combination of a pyridine ring, azepane ring, and sulfonyl group. This unique structure imparts specific chemical properties that make it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-15(20)13-18-10-8-9-14(16(18)21)25(22,23)19-11-6-4-5-7-12-19/h8-10H,4-7,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDJDXGCGAIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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